2-(1,3-Benzoxazol-2-ylthio)cyclohex-1-ene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Transformations
The preparation and application of benzoheterocyclic carbaldehydes, including derivatives similar to 2-(1,3-Benzoxazol-2-ylthio)cyclohex-1-ene-1-carbaldehyde, have been detailed in research focusing on synthetic methodologies. Luzzio and Wlodarczyk (2009) describe a process starting from methyl-substituted 2-aminobenzoheterocycles, leading to the synthesis of various benzoheterocyclic carbaldehydes through a series of chemical transformations including protection, halogenation, and aldehyde formation (Luzzio & Wlodarczyk, 2009).
Catalytic Asymmetric Synthesis
Another study by Wipf and Wang (2002) discusses the use of 1,3-azole derivatives, which share structural features with the compound of interest, as ligands for catalytic asymmetric synthesis. The research highlights the efficiency of these compounds in metal-mediated reactions, demonstrating their utility in producing chiral molecules with high enantiomeric excess (Wipf & Wang, 2002).
Cytotoxic Evaluation
Mahdavi et al. (2016) explored the synthesis of novel compounds starting from cyclohexanone, which led to derivatives with potential cytotoxic activities against cancer cells. Although the study does not directly mention this compound, the synthetic route and the evaluation of cytotoxic properties provide insights into the broader applicability of such compounds in medicinal chemistry research (Mahdavi et al., 2016).
Chemical Stability and In Vitro Cytotoxic Properties
Korcz et al. (2018) prepared a series of quinoline-3-carbaldehyde hydrazones with varying moieties, including 1,2,4-triazole and benzotriazole rings, and assessed their chemical stability and cytotoxicity against human tumor cell lines. This research indicates the potential of structurally related compounds for developing new anticancer agents (Korcz et al., 2018).
properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)cyclohexene-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c16-9-10-5-1-4-8-13(10)18-14-15-11-6-2-3-7-12(11)17-14/h2-3,6-7,9H,1,4-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKPJXMBISIERV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)C=O)SC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.